molecular formula C8H7ClN2 B13085484 3-Chloro-4-methyl-1h-indazole

3-Chloro-4-methyl-1h-indazole

Cat. No.: B13085484
M. Wt: 166.61 g/mol
InChI Key: WHJVOTWQURZZAB-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1H-indazole: is a heterocyclic compound containing both an indazole ring and a chlorine substituent. Indazole derivatives have diverse applications in medicinal chemistry due to their biological activities. This compound has been explored for its potential as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent .

Preparation Methods

a. Transition Metal-Catalyzed Synthesis: One notable synthetic approach involves transition metal-catalyzed reactions. For instance, a Cu(OAc)₂-catalyzed method enables the formation of 1H-indazoles through N–N bond formation using oxygen as the terminal oxidant. Starting from 2-(methylamino)benzonitrile, the reaction proceeds to yield a variety of 1H-indazoles in good to excellent yields .

b. Non-Catalytic Pathways: Classic non-catalytic methods include the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. these approaches suffer from lower yields and undesirable byproducts .

Chemical Reactions Analysis

3-Chloro-4-methyl-1H-indazole can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions vary based on the reaction type and substituents present.

Scientific Research Applications

Researchers have explored the compound’s applications in various fields:

    Medicinal Chemistry: Investigating its potential as a drug candidate.

    Biology: Studying its effects on cellular processes.

    Industry: Exploring its use in chemical synthesis.

Mechanism of Action

The precise mechanism by which 3-Chloro-4-methyl-1H-indazole exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While 3-Chloro-4-methyl-1H-indazole exhibits unique properties, it can be compared to other indazole derivatives. Further research may reveal additional compounds with similar structures and applications.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-chloro-4-methyl-2H-indazole

InChI

InChI=1S/C8H7ClN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11)

InChI Key

WHJVOTWQURZZAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NNC(=C12)Cl

Origin of Product

United States

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